molecular formula C12H13Cl2N3 B507847 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 898055-78-2

1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B507847
CAS No.: 898055-78-2
M. Wt: 270.15g/mol
InChI Key: NCYUFLGJDOLIIV-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 2,6-dichlorobenzyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the 2,6-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,6-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dichlorobenzyl)piperazine: Shares the 2,6-dichlorobenzyl group but has a piperazine ring instead of a pyrazole ring.

    2,6-dichlorobenzyl alcohol: Contains the same benzyl group but lacks the pyrazole ring and methyl groups.

Uniqueness

1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the 2,6-dichlorobenzyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-10(13)4-3-5-11(9)14/h3-5H,6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYUFLGJDOLIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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